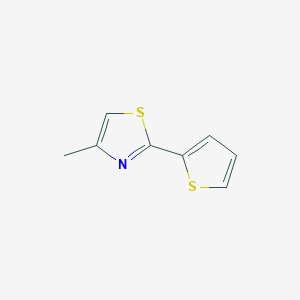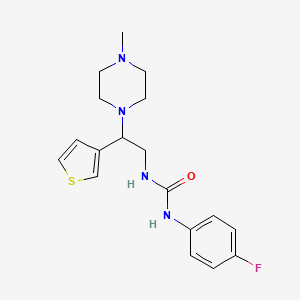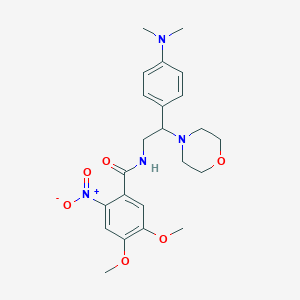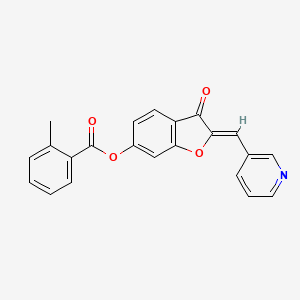
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol
概要
説明
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically significant alkylaminophenol compound. It contains both amine and phenol functional groups, making it a versatile molecule in various chemical and biological applications. This compound has garnered attention due to its potential use in medical applications, particularly in cancer treatment, owing to its high antioxidant properties .
科学的研究の応用
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antioxidant properties and potential use in cancer treatment.
Medicine: Explored as a pharmaceutical ingredient due to its antiproliferative action against cancer cells.
Industry: Utilized in the synthesis of various biologically active compounds.
将来の方向性
The future directions for the study of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol could involve further investigation of its potential applications in medical treatments, particularly in cancer therapy . Additionally, more comprehensive quantum chemical calculations could provide deeper insights into its structural properties .
作用機序
Target of Action
It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.
Mode of Action
Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.
Result of Action
Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.
生化学分析
Biochemical Properties
It is known that alkylaminophenol compounds, which include 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are frequently used in cancer treatment . They are preferred in medical applications due to their high antioxidant properties .
Cellular Effects
Alkylaminophenol compounds are known to have antiproliferative action against cancer cells , suggesting that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is typically achieved through the Petasis reaction. This reaction involves the interaction of an aldehyde, an amine, and a boronic acid under mild conditions. The Petasis reaction is favored for its simplicity and efficiency in producing alkylaminophenol compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s scalability and mild reaction conditions make it a suitable candidate for industrial synthesis. The reaction’s adaptability to various substrates further enhances its industrial applicability .
化学反応の分析
Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Quinones
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
類似化合物との比較
- 2-Methyl-4-(hydroxymethyl)phenol
- 2-Methyl-4-(aminomethyl)phenol
- 2-Methyl-4-(piperidin-1-ylmethyl)phenol
Comparison: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and stability. Compared to similar compounds, it exhibits higher antioxidant properties and greater potential in medical applications .
特性
IUPAC Name |
2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMVVKXIWOUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2746117.png)
![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)
![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)




![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)
